molecular formula C8H11BrN2 B3247602 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole CAS No. 1822786-36-6

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole

Cat. No.: B3247602
CAS No.: 1822786-36-6
M. Wt: 215.09 g/mol
InChI Key: SJCCTJXEPINXCI-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole (CAS 2749854-85-9) is a high-purity, brominated heterocyclic compound offered as a versatile chemical intermediate for research and development. With the molecular formula C 14 H 15 BrN 2 and a molecular weight of 291.19 , this compound features a bromine atom at the 4-position of the pyrazole ring, making it a valuable synthetic handle for further functionalization. Pyrazole derivatives are a pharmacologically significant class of compounds, found in a diverse range of therapeutic agents due to their broad biological activities . This specific bromo-pyrazole serves as a key building block in medicinal chemistry for the synthesis of more complex molecules. The bromine substituent allows for participation in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. Meanwhile, the cyclopropyl and ethyl groups contribute to the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters in drug design. Researchers can leverage this compound in the exploration of new active substances with potential applications as anticancer, anti-inflammatory, antibacterial, or antidepressant agents, among others . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-cyclopropyl-1-ethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCTJXEPINXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264074
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-1-ethyl-
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Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822786-36-6
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1822786-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-cyclopropyl-1-ethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 3 Cyclopropyl 1 Ethyl 1h Pyrazole

Retrosynthetic Analysis of the 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole Core

A retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily accessible starting materials.

The most common and robust strategy for the synthesis of the pyrazole (B372694) ring is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.combeilstein-journals.orgyoutube.comjk-sci.com This approach forms the basis of a primary retrosynthetic disconnection for this compound.

Another significant, though often more specialized, disconnection strategy involves the [3+2] cycloaddition reaction between a diazo compound and an alkyne. mdpi.comresearchgate.net

Primary Disconnection (Knorr Synthesis Approach):

The C-N and N-N bonds of the pyrazole ring are disconnected, leading to two key fragments:

An ethylhydrazine (B1196685), which will form the N1- and N2-positions of the pyrazole ring.

A substituted 1,3-dicarbonyl compound, which provides the C3, C4, and C5 atoms of the ring.

This leads to the following retrosynthetic pathway:

The regioselective placement of the bromine, cyclopropyl (B3062369), and ethyl groups is critical for the successful synthesis of the target molecule.

Ethyl Group: The ethyl group at the N1 position is most reliably introduced by using ethylhydrazine as one of the primary building blocks in a cyclocondensation reaction. The use of a substituted hydrazine is a standard method for producing N-alkylated pyrazoles.

Cyclopropyl Group: The cyclopropyl moiety at the C3 position must originate from the 1,3-dicarbonyl precursor. A suitable starting material would be a 1-cyclopropyl-substituted 1,3-dione . For instance, 1-cyclopropyl-1,3-butanedione (B49227) or a related derivative would position the cyclopropyl group adjacent to one of the carbonyls, which will ultimately become the C3 position of the pyrazole.

Bromine Atom: The bromine atom at the C4 position can be introduced in two main ways:

Post-synthetic functionalization: This involves the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole, followed by electrophilic bromination. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C4 position, which is sterically accessible and electronically favored. reddit.com Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can be employed. researchgate.net

In-situ bromination: Some one-pot synthetic protocols allow for the cyclization and bromination to occur in the same reaction vessel. researchgate.net This often involves including a brominating agent, such as N-bromosaccharin, along with the 1,3-dicarbonyl compound and hydrazine. researchgate.net

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a minimal number of steps, often by combining multiple transformations into a single operation.

The most direct synthesis involves the cyclocondensation of a suitable 1,3-dicarbonyl precursor with ethylhydrazine, followed by bromination.

A plausible reaction scheme would be:

Formation of the Pyrazole Core: Reaction of a 1-cyclopropyl-1,3-dicarbonyl compound with ethylhydrazine. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. This reaction can be catalyzed by acid. jk-sci.com

Bromination: The resulting 3-cyclopropyl-1-ethyl-1H-pyrazole is then treated with a brominating agent to install the bromine at the C4 position.

Step Reactants Product Key Transformation
11-cyclopropyl-1,3-butanedione, Ethylhydrazine3-cyclopropyl-1-ethyl-5-methyl-1H-pyrazoleKnorr Pyrazole Synthesis
23-cyclopropyl-1-ethyl-5-methyl-1H-pyrazole, N-Bromosuccinimide (NBS)4-bromo-3-cyclopropyl-1-ethyl-5-methyl-1H-pyrazoleElectrophilic Bromination

This table presents a general representation of the synthetic steps.

To improve efficiency and reduce the need for isolating intermediates, a one-pot synthesis can be employed. thieme-connect.comworldresearchersassociations.com Such a protocol for this compound could involve the simultaneous reaction of the 1,3-dicarbonyl, ethylhydrazine, and a brominating agent. researchgate.net

Reactants Catalyst/Conditions Product Key Features
1-cyclopropyl-1,3-dione, Ethylhydrazine, N-bromosaccharinSilica gel supported sulfuric acid, Solvent-freeThis compoundOne-pot, Regioselective, Efficient

This table illustrates a potential one-pot synthetic approach based on known methodologies. researchgate.net

Post-Synthetic Functionalization and Derivatization Strategies

While the primary focus is on the synthesis of the title compound, it is important to note that the resulting this compound is itself a versatile intermediate for further chemical modifications. The bromine atom at the C4 position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of a wide range of functional groups, providing access to a diverse library of novel pyrazole derivatives. Such transformations fall under the broad category of post-synthetic functionalization. mdpi.comnih.gov

For instance, the bromo-substituted pyrazole could undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds at the C4 position. These subsequent reactions significantly expand the chemical space accessible from the target molecule.

Introduction of the Bromine Moiety on the Pyrazole Ring

The bromination of the pyrazole ring is a key step in the synthesis of the target compound. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.

A common method for the bromination of pyrazoles involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent. For instance, the bromination of a pyrazole precursor can be achieved by treatment with NBS at room temperature or slightly elevated temperatures.

Another approach involves the use of elemental bromine (Br₂) in a suitable solvent, often in the presence of a buffer like sodium acetate (B1210297) to neutralize the HBr byproduct. However, this method can sometimes lead to the formation of polybrominated products, requiring careful control of stoichiometry and reaction conditions.

In some cases, harsher brominating agents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus tribromide (PBr₃) are employed, particularly for the conversion of a hydroxyl group at the C3 or C5 position to a bromine atom. For example, a patent discloses the use of phosphorus oxybromide to convert a 3-hydroxy-dihydropyrazole-5-carboxylate sodium salt to the corresponding 3-bromo derivative google.com.

The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield. The table below summarizes some common bromination reagents and their typical reaction conditions.

Brominating AgentSolvent(s)Typical ConditionsReference(s)
N-Bromosuccinimide (NBS)Acetonitrile, ChloroformRoom temperature to reflux-
Bromine (Br₂)Acetic Acid, DichloromethaneRoom temperature, often with a buffer-
Phosphorus Oxybromide (POBr₃)Neat or high-boiling solventElevated temperatures google.com
Phosphorus Pentabromide (PBr₅)Neat or inert solventElevated temperatures google.com

N-Alkylation Approaches for the Ethyl Substituent

The introduction of the ethyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation. This reaction involves the deprotonation of the pyrazole NH followed by nucleophilic attack on an ethylating agent.

A widely used method involves the reaction of the pyrazole with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. For a structurally similar compound, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, the alkylation of 4-bromo-1H-pyrazole was successfully carried out using (bromomethyl)cyclopropane (B137280) and potassium carbonate in DMF at room temperature . This provides a strong precedent for the ethylation of a similar bromo-pyrazole precursor.

The regioselectivity of N-alkylation can be an issue with unsymmetrically substituted pyrazoles, potentially leading to a mixture of N1 and N2 alkylated products. The choice of solvent and counterion can influence the regioselectivity of this step.

The table below presents common ethylating agents and reaction conditions for the N-alkylation of pyrazoles.

Ethylating AgentBaseSolvent(s)Typical ConditionsReference(s)
Ethyl IodidePotassium CarbonateDMF, AcetonitrileRoom temperature to 60 °C
Ethyl BromideSodium HydrideTHF, DMF0 °C to room temperature-
Diethyl Sulfate (B86663)Sodium HydroxideWater, DichloromethaneRoom temperature-

Synthetic Routes to Introduce the Cyclopropyl Group

The incorporation of the cyclopropyl moiety at the C3 position of the pyrazole ring can be achieved through several synthetic strategies. One common approach is to start with a precursor that already contains the cyclopropyl group. For example, the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with a hydrazine derivative is a classical method for constructing the pyrazole ring with a cyclopropyl substituent.

Alternatively, the cyclopropyl group can be introduced onto a pre-formed pyrazole ring. This can be accomplished through a cross-coupling reaction, such as a Suzuki coupling between a halopyrazole (e.g., 3-bromopyrazole) and cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Another strategy involves the cyclopropanation of an appropriate alkene precursor. For instance, an organophotocatalytic method for the intermolecular cyclopropanation of unactivated olefins has been reported, which could potentially be adapted for the synthesis of cyclopropyl-substituted pyrazoles nih.gov.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those involving transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity.

Transition Metal-Mediated Syntheses and Coupling Reactions

Palladium and copper-based catalysts are frequently employed in the synthesis of substituted pyrazoles. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. For instance, a patent describes a Suzuki reaction between a pyrazole-5-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile (B136228) using a palladium acetate catalyst to form a C-C bond google.com. This highlights the utility of palladium catalysis in functionalizing pyrazole rings.

Copper-catalyzed reactions are also prevalent, often used for N-arylation or N-alkylation reactions, as well as for the construction of the pyrazole ring itself.

The table below summarizes some transition metal-catalyzed reactions relevant to the synthesis of substituted pyrazoles.

Reaction TypeCatalyst System (Example)Application in Pyrazole SynthesisReference(s)
Suzuki CouplingPd(OAc)₂ / PPh₃ / BaseC-C bond formation (e.g., introduction of the cyclopropyl group) google.com
Heck CouplingPd(OAc)₂ / Ligand / BaseC-C bond formation with alkenes-
Buchwald-Hartwig AminationPd₂(dba)₃ / Ligand / BaseC-N bond formation (e.g., N-arylation)-
Ullmann CondensationCuI / Ligand / BaseN-arylation or N-alkylation-

Organocatalytic Methods for Pyrazole Formation

In recent years, organocatalysis has emerged as a powerful and more environmentally benign alternative to metal-catalyzed reactions. For pyrazole synthesis, organocatalytic methods often involve [3+2] cycloaddition reactions. For example, the reaction between enals and diazo compounds catalyzed by a chiral secondary amine can lead to the formation of pyrazoline precursors, which can then be oxidized to pyrazoles.

While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, the general principles of organocatalysis could be applied to the synthesis of key intermediates. An intermolecular organophotocatalyzed cyclopropanation of unactivated olefins has been reported, which could be a potential route to introduce the cyclopropyl group nih.gov.

Optimization of Reaction Conditions and Process Efficiencies

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis for this compound. This involves a systematic study of various parameters to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reagents and products.

Temperature: Adjusting the temperature can influence the rate of the desired reaction versus side reactions.

Catalyst and Ligand: In catalytic reactions, screening different catalysts and ligands is often necessary to find the most active and selective system.

Base: The strength and nature of the base can be crucial, particularly in deprotonation and coupling steps.

Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the product distribution.

Solvent Selection and Temperature Control

The choice of solvent and precise temperature regulation are paramount in the synthesis of substituted pyrazoles, directly influencing reaction rates, yields, and the formation of isomers.

In the N-alkylation step, where an ethyl group is introduced to the pyrazole nitrogen, polar aprotic solvents are commonly favored. Dimethylformamide (DMF) is a frequently used solvent for such reactions, as it effectively dissolves the pyrazole substrate and the alkylating agents. mdpi.com For instance, the synthesis of the related compound 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole utilizes DMF as the solvent.

Temperature control is critical to manage the reaction's regioselectivity and prevent unwanted side reactions. A common strategy involves cooling the reaction mixture to 0 °C during the initial addition of reagents, such as a base and the ethylating agent, to moderate the initial exothermic reaction. mdpi.com Following the initial addition, the temperature may be allowed to rise to room temperature or be gently heated (e.g., to 60 °C) to drive the reaction to completion. mdpi.com In the synthesis of other brominated pyrazoles, maintaining a specific temperature can be crucial; for example, in the preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID, the optimal temperature for an oxidation step was found to be 90°C, as higher temperatures led to an increase in side reactions and a decrease in yield. guidechem.com

Table 1: Solvent and Temperature Parameters in Related Pyrazole Syntheses

Compound Synthesized Solvent Temperature Profile Reference
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole DMF Cooled to 0 °C, then warmed to 60 °C mdpi.com
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole DMF Room Temperature

Yield Enhancement and Side Product Minimization

Maximizing the yield of this compound while minimizing byproducts is a central goal of synthetic optimization. This is achieved through careful control of stoichiometry, reaction conditions, and purification methods.

A primary challenge in the N-alkylation of unsymmetrical pyrazoles is the potential formation of two regioisomers. The ratio of these isomers is influenced by the steric hindrance of the substituents on the pyrazole ring and the specific reaction conditions. To enhance the yield of the desired 1-ethyl isomer, a slight excess of the ethylating agent may be used.

In the bromination step, the primary goal is the regioselective introduction of a bromine atom at the C4 position. The choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) and the reaction conditions are critical to prevent over-bromination or bromination at other positions. Photocatalytic methods using CBr4 have been shown to be effective for the regioselective C4-bromination of some enaminones to form pyrazoles, offering a potentially mild and selective route. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. These principles aim to reduce the environmental impact of chemical processes.

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste generated per unit of product.

To illustrate these concepts, we can analyze a hypothetical final bromination step for the synthesis of the target compound, reacting 3-cyclopropyl-1-ethyl-1H-pyrazole with N-Bromosuccinimide (NBS).

Hypothetical Reaction: 3-cyclopropyl-1-ethyl-1H-pyrazole + N-Bromosuccinimide → this compound + Succinimide

Table 2: Atom Economy Calculation for Hypothetical Bromination Step

Compound Formula Molecular Weight ( g/mol ) Role
3-cyclopropyl-1-ethyl-1H-pyrazole C8H12N2 136.19 Reactant
N-Bromosuccinimide (NBS) C4H4BrNO2 177.98 Reactant
This compound C8H11BrN2 215.09 Product

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (215.09 / (136.19 + 177.98)) x 100 = 68.25%

While this atom economy is moderate, the E-Factor would also account for solvent, reagents used in workup, and energy consumption. A high E-Factor, common in multi-step fine chemical synthesis, could be reduced by recycling solvents and minimizing aqueous waste streams. google.com

Development of Sustainable Synthetic Protocols

Developing more sustainable synthetic routes is a key area of research. For pyrazole synthesis, several green strategies have been explored that could be adapted for this compound.

Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents, often leading to higher atom economy and less waste. For example, nano-ZnO has been used as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov

Greener Solvents: While effective, solvents like DMF pose environmental and health concerns. Research into replacing them with greener alternatives, such as ionic liquids or bio-based solvents, is ongoing. nih.gov

Alternative Energy Sources: The use of microwave irradiation or photocatalysis can sometimes accelerate reactions, improve yields, and allow for the use of less harsh conditions compared to conventional heating. organic-chemistry.org

By integrating these green chemistry approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Cyclopropyl 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected chemical shifts (δ) are influenced by the electron density around the proton, which is affected by the presence of electronegative atoms and aromatic rings.

In the case of this compound, the following proton signals are anticipated:

Ethyl Group (CH₂CH₃): The ethyl group attached to the pyrazole (B372694) nitrogen will exhibit a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃) due to spin-spin coupling. The methylene protons are expected to appear downfield compared to the methyl protons due to their proximity to the nitrogen atom of the pyrazole ring.

Cyclopropyl (B3062369) Group (C₃H₅): The protons of the cyclopropyl group will present a complex multiplet pattern in the aliphatic region of the spectrum. The methine proton will be the most downfield of this group, while the four methylene protons will likely appear as two distinct sets of multiplets due to their diastereotopic nature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl CH₃1.3 - 1.5Triplet~7
Ethyl CH₂4.0 - 4.2Quartet~7
Cyclopropyl CH1.8 - 2.0Multiplet-
Cyclopropyl CH₂0.6 - 1.0Multiplet-
Pyrazole H-57.5 - 7.7Singlet-

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

For this compound, the following carbon signals are expected:

Ethyl Group Carbons: Two signals corresponding to the methyl and methylene carbons. The methylene carbon will be more downfield due to its direct attachment to the nitrogen atom.

Cyclopropyl Group Carbons: Two signals are expected for the cyclopropyl group: one for the methine carbon and one for the two equivalent methylene carbons.

Pyrazole Ring Carbons: Three signals for the pyrazole ring carbons (C-3, C-4, and C-5). The C-3 carbon, bonded to the cyclopropyl group, and the C-5 carbon will be downfield due to their attachment to nitrogen atoms. The C-4 carbon, bearing the bromine atom, will have its chemical shift significantly influenced by the heavy atom effect of bromine.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl CH₃14 - 16
Ethyl CH₂45 - 48
Cyclopropyl CH5 - 10
Cyclopropyl CH₂5 - 10
Pyrazole C-490 - 95
Pyrazole C-5135 - 140
Pyrazole C-3150 - 155

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the ethyl group (CH₂ to CH₃) and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule, for instance, confirming the attachment of the ethyl group to the pyrazole nitrogen (N-1) and the cyclopropyl group to the C-3 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a vital technique for determining the precise molecular weight and elemental composition of a compound.

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecular ion. For this compound (C₈H₁₁BrN₂), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of the molecular ion upon electron impact provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for bromo- and alkyl-substituted pyrazoles often involve the loss of the bromine atom, cleavage of the alkyl and cyclopropyl substituents, and fragmentation of the pyrazole ring itself. The analysis of these fragment ions helps to piece together the molecular structure.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. This technique allows for the detailed investigation of the fragmentation pathways and can help to differentiate between isomers that might produce similar initial mass spectra. For this compound, MS/MS could be used to confirm the connectivity of the substituents to the pyrazole ring by observing the characteristic losses from the parent ion.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

No experimental IR spectra for this compound are available in the public domain. A speculative analysis based on related structures would be scientifically unsound.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There are no published crystal structures for this compound. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, bond lengths, and angles is not possible.

Crystal Packing and Intermolecular Interactions (e.g., C-H...π, halogen bonding)

Without crystallographic data, any discussion of the crystal packing and specific intermolecular forces would be entirely hypothetical.

Bond Length and Angle Analysis within the Pyrazole Ring and Substituents

Precise bond lengths and angles are determined experimentally via X-ray crystallography. In the absence of such a study for this specific molecule, no accurate data table can be generated.

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Cyclopropyl 1 Ethyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. nih.gov This arrangement imparts distinct electronic properties that govern its reactivity. The N-unsubstituted pyrazole core can act as both an acid and a base. nih.gov

The pyrazole ring is generally susceptible to electrophilic substitution. Due to the presence of the nitrogen atoms, the ring is electron-rich and exhibits aromatic character. globalresearchonline.net Electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon atom in the pyrazole ring. globalresearchonline.net However, in the case of 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole, the C4 position is already substituted with a bromine atom. Therefore, further electrophilic substitution on the pyrazole nucleus would likely occur at the C5 position, if at all, and would be influenced by the directing effects of the existing substituents.

Direct nucleophilic substitution on the pyrazole ring is generally difficult unless activated by strongly electron-withdrawing groups. The ring's inherent electron-rich nature makes it resistant to attack by nucleophiles. However, functionalization at the ring positions can be achieved through other means, such as the transformations involving the bromine substituent discussed below.

Transformations Involving the Bromine Substituent

The bromine atom at the C4 position is a key functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. libretexts.org For substrates like this compound, the bromine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov It is a versatile method for forming carbon-carbon bonds. libretexts.org Research has shown that 4-bromopyrazoles can effectively participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids, leading to the formation of 4-aryl and 4-heteroaryl pyrazoles in good yields. nih.govnih.govrsc.orgrsc.org The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high efficiency. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyrazoles

Aryl Halide Boronic Acid Catalyst/Ligand Base Product Yield Reference
4-Bromo-1H-pyrazole Phenylboronic acid P1 (XPhos-derived precatalyst) K₃PO₄ 4-Phenyl-1H-pyrazole Good nih.gov
3-Bromo-1H-pyrazole Arylboronic acids P1 (XPhos-derived precatalyst) K₃PO₄ 3-Aryl-1H-pyrazoles 61-86% nih.gov
4-Bromo-3,5-dinitro-1H-pyrazole Aryl/heteroaryl/styryl boronic acids XPhos Pd G2 - 4-Substituted-3,5-dinitropyrazoles - rsc.org
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Aryl/heteroaryl boronic acids XPhosPdG2/XPhos - 3-Aryl/heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones Good to excellent nih.govrsc.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction has been successfully applied to pyrazole derivatives, enabling the introduction of vinyl groups at various positions on the pyrazole ring. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.org 4-Bromopyrazoles are suitable substrates for Sonogashira coupling, allowing for the synthesis of 4-alkynylpyrazoles. nih.govnih.gov Optimization of reaction conditions, such as the choice of catalyst and solvent, can be crucial for achieving high yields, especially when electron-withdrawing groups like trifluoromethyl are present on the pyrazole ring. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. libretexts.org Studies have demonstrated the successful Buchwald-Hartwig amination of 4-bromopyrazoles with a variety of amines, including aliphatic, aromatic, and heteroaromatic amines. nih.govresearchgate.netnih.gov The choice of ligand is often critical for the success of these reactions. nih.govresearchgate.net For instance, the use of tBuDavePhos as a ligand with a Pd(dba)₂ catalyst has been shown to be effective for the amination of 4-bromo-1-tritylpyrazole with amines lacking β-hydrogens. researchgate.netresearchgate.net

Table 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

Amine Catalyst/Ligand Base Product Yield Reference
Piperidine Pd(dba)₂ / tBuDavePhos tBuOK 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole 60% researchgate.net
Morpholine Pd(dba)₂ / tBuDavePhos tBuOK 4-(Morpholin-4-yl)-1-trityl-1H-pyrazole 67% researchgate.net
Aniline (B41778) P4 / L4 LHMDS N-Phenyl-1H-imidazol-4-amine 87% nih.gov

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organolithium compound. wikipedia.org This reaction is typically fast, with the rate of exchange following the trend I > Br > Cl. wikipedia.orgprinceton.edu The resulting organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. For this compound, treatment with an organolithium reagent like n-butyllithium or t-butyllithium would generate the corresponding 4-lithiated pyrazole. This intermediate could then react with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to afford a diverse array of 4-substituted pyrazole derivatives. The stereochemistry of vinyl halides is often retained during lithium-halogen exchange. harvard.edu

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocyclic ring that exhibits unique chemical properties due to its significant ring strain. While generally stable, the cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. However, in the context of the reactions discussed above, the cyclopropyl group is typically expected to remain intact. The reactivity of cyclopropyl bromides in lithium-halogen exchange reactions can be reliable for forming the corresponding organolithium reagents. harvard.edu

Ring-Opening Reactions and Derivatization

The pyrazole ring is generally stable due to its aromatic character. However, under forcing conditions or through specific catalytic pathways, ring cleavage can occur. For instance, some pyrazole-4-sulphonyl chlorides have been shown to undergo ring cleavage when treated with chlorine in aqueous acetic acid, leading to the formation of polychlorophenylazobutanone derivatives. rsc.orgnih.gov This type of reaction, however, involves the elimination of the sulfonyl group and is not directly analogous to the substitution pattern of this compound.

More relevant to the cyclopropyl moiety, palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones has been developed to synthesize pyrazoles. This process involves a β-carbon elimination from the cyclopropane (B1198618) ring, followed by cycloisomerization. rsc.org While this is a synthetic method rather than a derivatization of a pre-existing cyclopropyl-pyrazole, it highlights the potential for the cyclopropyl ring to participate in metal-catalyzed rearrangements.

In the context of other heterocyclic systems, acid-catalyzed ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene have been investigated. These studies show that the reaction can proceed without cleaving the cyclopropane unit, leading to the opening of the bicyclic system instead. nih.gov This suggests that the cyclopropyl group can remain intact under certain acidic conditions while other parts of the molecule react. The ring-opening of cyclopropanes is often facilitated by the release of ring strain and can occur under acidic, basic, or radical conditions. chemistrysteps.comnih.govlibretexts.org For instance, the acid-catalyzed ring-opening of a cyclopropane ring can proceed via a carbocation intermediate. stackexchange.com

Influence of the Cyclopropyl Group on Pyrazole Reactivity

The cyclopropyl group at the C3 position significantly influences the electronic and steric properties of the pyrazole ring. Electronically, the cyclopropyl group can donate electron density to the aromatic ring through hyperconjugation, which can affect the regioselectivity of electrophilic substitution reactions. Sterically, the presence of the cyclopropyl group can hinder access to the adjacent C4 and N2 positions, potentially directing reactions to other sites on the pyrazole ring.

In a study on the palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones, DFT calculations suggested that the reaction proceeds through a stable 6-membered chelate palladium complex, where the cyclopropyl group is involved in a β-carbon elimination. rsc.org This indicates that the cyclopropyl group is not merely a spectator but can actively participate in reaction mechanisms.

Reactions Involving the N-Ethyl Group

Transformations at the Ethyl Alkyl Chain

The N-ethyl group on the pyrazole ring can undergo various transformations, although this is a less commonly explored area of pyrazole chemistry compared to reactions on the ring itself. One example of a side-chain transformation is the electrooxidation of N-(2-hydroxyethyl)pyrazoles on a NiO(OH) electrode in aqueous alkali. This reaction leads to the formation of the corresponding pyrazole-1-acetic acid. researchgate.net While the starting material is a hydroxyethyl (B10761427) derivative, this demonstrates that the alkyl chain attached to the pyrazole nitrogen can be oxidized to a carboxylic acid.

Halogenation of the side chain of N-alkylpyrazoles has also been observed. For example, the reaction of 1-phenyl-3,5-dimethyl-1H-pyrazole with N-chlorosuccinimide resulted in a complex mixture of side-chain halogenated compounds. researchgate.net This suggests that under certain conditions, the ethyl group of this compound could potentially undergo halogenation.

Stability and Reactivity of the N-Substituent

The N-ethyl group is generally stable under many reaction conditions. However, N-dealkylation of N-alkyl nitrogen heterocycles is a known process. For example, the dealkylation of N,N-dialkyl aromatic amines can be mediated by nitrous acid, with the regioselectivity depending on the reaction acidity. nih.gov While this is for an aniline system, it highlights the possibility of removing the ethyl group under specific oxidative conditions. Drugs incorporating N-substituted pyrazoles can sometimes undergo metabolic removal of the substituent attached to the pyrazole ring. acs.org

The stability of the N-ethyl group is also relevant in the context of palladium-catalyzed reactions. In studies on the direct arylation of 4-bromo-N-substituted pyrazoles, the N-alkyl group typically remains intact. researchgate.net

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

The most synthetically useful transformation for this compound is likely the palladium-catalyzed cross-coupling at the C4-bromo position. However, studies have shown that palladium-catalyzed direct arylation can also occur at the C5 position of 4-bromo-N-substituted pyrazoles without cleavage of the C-Br bond. researchgate.netdtu.dk This chemoselective C-H bond arylation is typically achieved using a phosphine-free catalytic system, such as Pd(OAc)2 with KOAc as the base. researchgate.netdtu.dk

The mechanism of such palladium-catalyzed C-H functionalization reactions has been the subject of detailed mechanistic studies, including the use of DFT calculations. nih.gov These studies suggest that C-H activation is often the rate-determining step. nih.govdtu.dk The role of ligands and additives is crucial in promoting the reactivity of the inert C-H bond and controlling the selectivity of the process. For palladium-catalyzed C-H olefination reactions, it has been proposed that the ligand can trigger the formation of more reactive cationic palladium species. nih.govrsc.org

In the context of the target molecule, a plausible pathway for C5-arylation would involve the formation of a palladium-pyrazole complex, followed by C-H activation at the C5 position to form a palladacycle. This intermediate would then react with an aryl halide in a reductive elimination step to yield the C5-arylated product and regenerate the palladium catalyst. The bromo substituent at the C4 position would then be available for subsequent cross-coupling reactions, allowing for the synthesis of di-functionalized pyrazoles.

The table below summarizes some of the reaction types discussed and the typical conditions used for analogous pyrazole systems.

Reaction TypeSubstrate TypeReagents and ConditionsProduct TypeReference(s)
Ring CleavagePyrazole-4-sulphonyl chloridesCl2, aqueous acetic acidPolychlorophenylazobutanone derivatives rsc.orgnih.gov
C-C Bond CleavageN-cyclopropyl acylhydrazonesPd(OAc)2, t-AmylOH, refluxα-Pyrazole carbonyl compounds rsc.org
Side-Chain OxidationN-(2-hydroxyethyl)pyrazoleNiO(OH) electrode, aqueous alkaliPyrazole-1-acetic acid researchgate.net
Side-Chain Halogenation1-phenyl-3,5-dimethyl-1H-pyrazoleN-chlorosuccinimideSide-chain chlorinated pyrazoles researchgate.net
C5-H Arylation4-Bromo-N-substituted pyrazolesPd(OAc)2, KOAc, DMA, Aryl bromide4-Bromo-5-aryl-N-substituted pyrazoles researchgate.netdtu.dk

Kinetic Studies of Relevant Chemical Processes

While specific kinetic studies detailing the reaction rates and mechanisms for this compound are not extensively available in publicly accessible literature, the reactivity of this molecule can be inferred from studies on analogous 4-bromopyrazoles and other bromo-heteroaromatic compounds. Kinetic investigations are crucial for understanding reaction mechanisms, optimizing reaction conditions, and enabling the efficient synthesis of more complex molecules. The primary reactive site for many transformations of this compound is the carbon-bromine bond at the 4-position of the pyrazole ring.

Key chemical processes for which kinetic studies are relevant include nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Substitution Reactions:

The rate of nucleophilic substitution at the 4-position of the pyrazole ring is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyrazole ring itself. pressbooks.pubyoutube.comlibretexts.orglibretexts.org In general, for bimolecular nucleophilic aromatic substitution (SNAr) reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate affects the reaction rate. The electron-withdrawing nature of the pyrazole ring can facilitate this type of reaction.

Factors that would influence the kinetics of nucleophilic substitution on this compound include:

Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates. libretexts.org

Solvent: Polar aprotic solvents are often preferred for SNAr reactions as they can solvate the cation without strongly solvating the anion, thus increasing the effective nucleophilicity. youtube.com

Leaving Group: The carbon-bromine bond is a good leaving group, making substitution reactions feasible. youtube.com

Suzuki-Miyaura Cross-Coupling Reactions:

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and is frequently employed with bromo-heteroaryl compounds. researchgate.netnih.govnih.gov The reaction involves the palladium-catalyzed coupling of the bromo-pyrazole with a boronic acid or ester. The kinetics of Suzuki-Miyaura reactions are complex and depend on the concentrations of the substrate, the boronic acid, the palladium catalyst, the ligand, and the base. mdpi.comresearchgate.net

Studies on similar systems have shown that the reaction rate is influenced by:

Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and sterically hindered phosphine (B1218219) ligands often accelerate the oxidative addition step, which can be the rate-determining step. nih.gov

Base: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly affect the reaction rate. mdpi.com

Substituents: Electron-withdrawing groups on the aryl bromide can increase the rate of oxidative addition, while electron-donating groups can have the opposite effect. researchgate.net In the case of this compound, the electronic effect of the cyclopropyl and ethyl groups would influence the reaction kinetics.

Illustrative Kinetic Data for Suzuki-Miyaura Coupling of Bromo-Heteroaryl Compounds

Since specific kinetic data for this compound is not available, the following table provides representative data from a kinetic study of the Suzuki-Miyaura coupling of various bromo-heteroaryl compounds with phenylboronic acid. This illustrates how the structure of the heteroaryl bromide affects the reaction rate, represented by the turnover frequency (TOF).

Bromo-Heteroaryl SubstrateReaction Time (h)Yield (%)Turnover Frequency (TOF, h-1)Reference
4-Bromopyridine595~760 researchgate.net
3-Bromopyridine692~613 researchgate.net
2-Bromothiophene498~980 researchgate.net
3-Bromothiophene596~768 researchgate.net
4-Bromoaniline1085~340 researchgate.net
4-Bromonitrobenzene399~1320 researchgate.net

This table is illustrative and presents data for analogous compounds to provide a conceptual understanding of the kinetic parameters in Suzuki-Miyaura reactions. The data is based on findings from a study on a Pd-polymer hybrid catalyst system. researchgate.net

The data in the table demonstrates that the electronic nature and position of the bromo substituent on the aromatic ring significantly impact the reaction kinetics. For instance, the electron-withdrawing nitro group in 4-bromonitrobenzene leads to a much higher TOF compared to the electron-donating amino group in 4-bromoaniline. researchgate.net While not a direct measure for this compound, these findings suggest that its electronic properties, influenced by the cyclopropyl and N-ethyl groups, would play a similar role in determining the rates of its chemical transformations.

Further dedicated kinetic studies on this compound are required to establish its precise reactivity profile and to optimize synthetic methodologies for its derivatives.

Computational and Theoretical Investigations of 4 Bromo 3 Cyclopropyl 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within the 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the geometry and energy of molecules. For this compound, a key structural question revolves around the rotational orientation of the cyclopropyl (B3062369) and ethyl groups relative to the pyrazole (B372694) ring. DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to perform a potential energy surface scan for the dihedral angles defining these orientations. researchgate.net

The results of such a study would likely indicate that the most stable conformation seeks to minimize steric hindrance between the substituents. For instance, the ethyl group's orientation would be staggered, and the cyclopropyl group would likely position itself to avoid eclipsing interactions with the adjacent bromine atom and the N-ethyl group. The planarity of the pyrazole ring itself is generally maintained due to its aromatic character.

Table 1: Predicted Conformational Energy Profile of this compound (Hypothetical Data)

ConformerDihedral Angle (N1-C5-C(ethyl)-C(methyl))Dihedral Angle (N2-C3-C(cyclopropyl)-C(H))Relative Energy (kcal/mol)
A60°30°0.00
B180°30°1.25
C60°90°2.50

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals in this compound provide insights into its electrophilic and nucleophilic nature.

The HOMO is expected to be distributed primarily across the electron-rich pyrazole ring and potentially the cyclopropyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be localized more towards the electron-withdrawing bromine atom and the C4 position of the pyrazole ring, suggesting these as the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from specific FMO calculations.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for the characterization and identification of this compound.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the ethyl protons, the cyclopropyl protons, and the C5-H proton on the pyrazole ring. The chemical shift of the C5-H proton would be influenced by the adjacent bromine atom. Similarly, the ¹³C NMR spectrum would provide predicted shifts for each unique carbon atom in the molecule. nih.gov Discrepancies between calculated and experimental spectra can often be attributed to solvent effects and the specific level of theory used. mdpi.com

Theoretical vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the infrared (IR) and Raman spectra of this compound. nih.gov Key predicted vibrational modes would include C-H stretching from the ethyl and cyclopropyl groups, C=C and C=N stretching within the pyrazole ring, and the C-Br stretching frequency. researchgate.net Comparing the calculated spectrum with an experimental one can aid in the assignment of vibrational bands.

Table 3: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)3100-2900Stretching of ethyl and cyclopropyl C-H bonds
ν(C=N)~1550Stretching of pyrazole ring C=N bond
ν(C=C)~1500Stretching of pyrazole ring C=C bond
ν(C-Br)~650Stretching of the C-Br bond

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from specific vibrational frequency calculations.

Reaction Mechanism Modeling and Energy Profiles

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the susceptibility of the C4-Br bond to undergo cross-coupling reactions, a common transformation for aryl halides, could be explored. mdpi.com By mapping the potential energy surface for a proposed reaction pathway, transition state structures can be located, and activation energies can be calculated. This provides a quantitative measure of the reaction's feasibility and can help in understanding the regioselectivity of reactions on the pyrazole ring. researchgate.netnih.gov For example, modeling the reaction with a nucleophile would likely show the energetic favorability of attack at the C4 position, leading to the displacement of the bromide.

Transition State Characterization and Activation Barriers

The synthesis of substituted pyrazoles often involves multi-step reaction pathways, and computational chemistry is instrumental in elucidating the mechanisms of these transformations. The characterization of transition states and the calculation of activation barriers provide critical insights into reaction kinetics and feasibility. For the formation of pyrazole derivatives, density functional theory (DFT) is a commonly employed method to model reaction pathways. acs.orgresearchgate.netaip.org

The synthesis of this compound would likely proceed through the cyclization of a suitable precursor, such as a substituted hydrazine (B178648) with a diketone or a related species. The activation barriers for such cyclization reactions are influenced by the nature of the substituents on the pyrazole ring. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the energy of the transition state.

While specific data for this compound is not available, we can consider a representative pyrazole synthesis for which computational data exists. For a typical [3+2] cycloaddition reaction to form a pyrazole ring, the activation barriers can range from 15 to 30 kcal/mol, depending on the reactants and reaction conditions. High-temperature conditions can overcome activation barriers as high as 50-70 kcal/mol for transformations like N-substituted pyrazole isomerization. rsc.org

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on a key reaction step in the synthesis of a substituted pyrazole. The values are representative and based on general findings in the literature for similar reactions.

Table 1: Hypothetical Activation Barriers for a Key Step in a Pyrazole Synthesis

Transition StateReaction StepCalculated Activation Barrier (kcal/mol)
TS1 Initial Cyclization22.5
TS2 Dehydration/Aromatization18.2

Reaction Energy Landscapes for Multi-Step Processes

The synthesis of a polysubstituted pyrazole like this compound is inherently a multi-step process. A reaction energy landscape, often calculated using DFT, maps the energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. This landscape provides a comprehensive view of the entire reaction mechanism, highlighting the most stable intermediates and the rate-determining steps.

A hypothetical reaction energy landscape for the formation of a substituted pyrazole is presented below. This diagram illustrates the relative energies of the reactants, intermediates, transition states, and products.

Figure 1: Hypothetical Reaction Energy Landscape for a Multi-Step Pyrazole Synthesis

In this hypothetical landscape, Reactants proceed through a high-energy Transition State 1 (TS1) to form a relatively stable Intermediate 1 (I1) . This is followed by another transformation via Transition State 2 (TS2) to form Intermediate 2 (I2) , which then converts to the final Product (P) .

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the solid-state structure and physical properties of molecular compounds. rsc.org These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, govern how molecules pack in a crystal lattice. nih.gov NCI analysis, often performed using computational methods based on electron density, can visualize and characterize these weak interactions. nih.gov

For this compound, several types of non-covalent interactions are expected to be significant:

Halogen Bonding: The bromine atom at the 4-position of the pyrazole ring can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. nih.gov

Hydrogen Bonding: Although the pyrazole ring itself does not have an N-H proton for classical hydrogen bonding (due to the ethyl group at N1), weak C-H···N or C-H···Br hydrogen bonds may be present.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with other pyrazole rings, contributing to the stability of the crystal structure.

A computational NCI analysis would reveal regions of weak interactions within the crystal structure, providing insights into the forces that hold the molecules together. A hypothetical table summarizing the types and estimated strengths of non-covalent interactions for this compound is provided below. These values are illustrative and based on typical interaction energies found in similar halogenated heterocyclic compounds.

Table 2: Hypothetical Non-Covalent Interactions in this compound

Interaction TypeInteracting AtomsEstimated Interaction Energy (kcal/mol)
Halogen BondC-Br ··· N-2.5 to -4.0
Hydrogen BondC-H ··· N-0.5 to -1.5
π-π StackingPyrazole Ring ··· Pyrazole Ring-1.0 to -3.0
van der WaalsVariousVariable

Advanced Applications of 4 Bromo 3 Cyclopropyl 1 Ethyl 1h Pyrazole in Specialized Chemical Domains

Role as a Key Synthetic Intermediate for Complex Chemical Architectures

The presence of a reactive bromine atom at the 4-position of the pyrazole (B372694) core makes 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole a valuable precursor in multistep organic syntheses for the construction of more complex molecular frameworks.

The carbon-bromine bond at the C4 position of the pyrazole ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. Based on the known reactivity of other 4-bromopyrazoles, it can be inferred that this compound would be a competent substrate in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govrsc.orgmdpi.comwikipedia.orgwikipedia.org

For instance, in a Suzuki-Miyaura coupling, the bromine atom could be replaced with various aryl or heteroaryl groups by reacting it with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgwikipedia.org Similarly, a Heck reaction would allow for the introduction of an alkene substituent, researchgate.netorganic-chemistry.orgwikipedia.orgnih.govyoutube.com while a Sonogashira coupling would introduce an alkyne moiety. researchgate.netwikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org The Buchwald-Hartwig amination would enable the formation of a C-N bond, introducing a variety of amine functionalities. nih.govwikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.orgmdpi.com

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraAryl/Heteroaryl-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)4-Aryl/Heteroaryl-3-cyclopropyl-1-ethyl-1H-pyrazole
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base4-Vinyl-3-cyclopropyl-1-ethyl-1H-pyrazole
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)4-Alkynyl-3-cyclopropyl-1-ethyl-1H-pyrazole
Buchwald-HartwigAmine (e.g., Aniline)Pd₂(dba)₃, Ligand (e.g., BINAP), Base4-Amino-3-cyclopropyl-1-ethyl-1H-pyrazole

Substituted pyrazoles are pivotal building blocks in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govencyclopedia.pubmdpi.commdpi.com The functional groups on this compound could be manipulated to participate in cyclization reactions, leading to the formation of bicyclic and polycyclic systems.

For example, after conversion of the bromo group to an amino group via a Buchwald-Hartwig amination, the resulting 4-amino-3-cyclopropyl-1-ethyl-1H-pyrazole could serve as a precursor for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comnih.govnih.govresearchgate.net These fused systems are of significant interest due to their diverse biological activities. The synthesis typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov

Furthermore, the pyrazole ring itself can be constructed as part of a larger synthetic sequence, and the substituents on the starting materials dictate the final substitution pattern of the pyrazole. The presence of the cyclopropyl (B3062369) group at the 3-position and the ethyl group at the N1-position suggests that this compound would be synthesized from a precursor such as a cyclopropyl-substituted 1,3-diketone and ethylhydrazine (B1196685). This modularity in synthesis allows for the generation of a wide variety of pyrazole derivatives for different applications. researchgate.netmdpi.com

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

Starting Pyrazole Derivative Reagent Fused Heterocycle
5-Aminopyrazoleβ-DiketonePyrazolo[1,5-a]pyrimidine
5-Aminopyrazoleα,β-Unsaturated KetonePyrazolo[3,4-b]pyridine
4-Aminopyrazole-5-carbaldehydeVariousPyrazolo[4,3-b]pyridine

Exploration as a Ligand in Coordination Chemistry and Catalysis

The pyrazole nucleus, with its two adjacent nitrogen atoms, is an excellent ligand for a wide range of metal ions. rsc.org The specific substituents on the pyrazole ring, such as the cyclopropyl and ethyl groups in this compound, can fine-tune the electronic and steric properties of the resulting metal complexes, influencing their stability and catalytic activity.

Substituted pyrazoles can act as ligands for various transition metals, including palladium, ruthenium, and copper, to form organometallic complexes with potential applications in catalysis. rsc.orgnih.govnih.govresearchgate.netacs.orgnih.govacs.org The nitrogen atoms of the pyrazole ring can coordinate to the metal center, and the substituents at the 1, 3, and 5-positions can influence the coordination geometry and the electronic environment of the metal.

While there is no specific literature on organometallic complexes of this compound, it is conceivable that it could form stable complexes with various metals. For instance, with palladium(II), it could potentially form square planar complexes, which are common intermediates in cross-coupling reactions. rsc.orgnih.govresearchgate.net Ruthenium complexes bearing pyrazole ligands have been investigated for their catalytic and photochemical properties. nih.govacs.orgnih.govacs.org The steric bulk of the cyclopropyl group and the electronic effect of the bromine atom would be expected to modulate the properties of such complexes.

Pyrazole-based ligands have been successfully employed in a variety of catalytic systems. For example, palladium complexes with pyrazole ligands have shown activity in C-C coupling reactions. rsc.orgnih.govresearchgate.net Copper complexes with pyrazole-derived ligands have been used as catalysts in oxidation reactions. The specific substitution pattern on the pyrazole ring is crucial for the efficiency and selectivity of the catalyst. The ethyl group at the N1-position of this compound would prevent the formation of pyrazolate-bridged polynuclear complexes, favoring the formation of mononuclear species which can be advantageous in certain catalytic applications.

Potential in Materials Science Applications

Pyrazole-containing compounds are increasingly being explored for their use in materials science, particularly in the development of functional polymers and metal-organic frameworks (MOFs). rsc.orgdigitellinc.comresearchgate.netacs.orgnih.govrsc.org

The incorporation of pyrazole units into polymer backbones can impart unique photophysical and electronic properties. rsc.org While there are no reports on polymers derived specifically from this compound, it is plausible that this molecule could be functionalized and then polymerized. For instance, the bromo-group could be converted to a vinyl or ethynyl (B1212043) group via Heck or Sonogashira coupling, respectively, to create a polymerizable monomer. The resulting polymer would possess a high density of nitrogen atoms, which could be useful for applications such as gas storage or as a solid-supported ligand.

In the realm of MOFs, pyrazole-based ligands are used to construct porous crystalline materials with applications in gas storage and separation, catalysis, and sensing. rsc.orgdigitellinc.comresearchgate.netacs.orgnih.gov The pyrazole nitrogen atoms can coordinate to metal ions to form the nodes of the framework, while the rest of the molecule acts as a linker. The cyclopropyl group in this compound could introduce a degree of rigidity and specific porosity to a MOF structure. The bromine atom could also serve as a site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material.

Integration into Functional Polymers and Organic Materials

The pyrazole scaffold is increasingly recognized for its role in supramolecular and polymer chemistry. mdpi.com While specific research on the direct polymerization of this compound is not extensively documented, its chemical structure suggests significant potential for integration into functional organic materials. The bromo-group at the C4 position is a key feature, enabling its use as a monomer in various cross-coupling polymerization reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental for creating conjugated polymers, which are essential for developing materials with specific electronic and optical properties.

The incorporation of the pyrazole moiety into a polymer backbone can impart desirable characteristics, including thermal stability, specific electronic properties, and the ability to coordinate with metal ions. royal-chem.commdpi.com The ethyl and cyclopropyl groups on the pyrazole ring can influence the solubility and morphology of the resulting polymer, which are critical factors for its processability and performance in material applications. The development of conductive polymers and novel plastics are areas where pyrazole derivatives have shown promise. royal-chem.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer ExamplePotential Polymer Property
Suzuki PolycondensationAromatic Diboronic Acid/EsterConjugated Polymer for Organic Electronics
Sonogashira PolycondensationAromatic Di-alkyneOptoelectronic Material
Stille PolycondensationAromatic Di-stannaneConductive Polymer
Heck PolycondensationAromatic Di-alkenePhotoluminescent Material

Photophysical Properties and Electronic Applications (e.g., organic electronics, dyes)

Pyrazole derivatives have been the subject of extensive research for their fluorescent properties and applications in optoelectronics. nih.govrsc.org The photophysical behavior of these compounds, including their absorption and emission wavelengths, fluorescence quantum yields, and solvatochromic properties, is highly dependent on the nature and position of substituents on the pyrazole ring. rsc.orgpjoes.com The introduction of heteroatoms and the potential for extended π-conjugation make pyrazoles an attractive scaffold for organic dyes and electronic materials. rsc.org

Table 2: Predicted Photophysical Characteristics Based on Related Pyrazole Derivatives

PropertyInfluence of SubstituentsPotential Application
Absorption/Emission The pyrazole core and bromo-substituent influence the π-electron system, affecting absorption and emission wavelengths.Organic Dyes, Fluorescent Markers
Quantum Yield Substituents can enhance fluorescence efficiency, a key parameter for bright fluorophores. nih.govOLEDs, Bioimaging Probes
Stokes Shift The energy difference between absorption and emission maxima can be tuned by functionalization.Fluorescent Sensors
Solvatochromism The compound's fluorescence may change with solvent polarity, useful for sensing applications. rsc.orgChemical Sensors

Development in Specialty Chemicals and Industrial Processes (non-pharmaceutical, non-consumer products)

Beyond the large-scale agrochemical and pharmaceutical sectors, this compound holds potential as an intermediate in the synthesis of specialty chemicals and for use in specific industrial processes. Its utility stems from the unique combination of functional groups that allow for precise chemical modifications.

The nitrogen atoms in the pyrazole ring can act as ligands, making the molecule a candidate for the development of novel catalysts or metal-scavenging agents. mdpi.com Pyrazole derivatives are known to be excellent chelating agents for transition metals, which is a property utilized in catalysis and metal extraction processes. mdpi.com

Furthermore, in the dye and pigment industry, pyrazolone-based structures are used to create specific colors. royal-chem.com The chromophoric properties of the pyrazole ring in this compound could be exploited and modified through reactions at the bromo-position to synthesize novel, high-performance colorants for specialized industrial applications, such as in advanced coatings or electronic displays, where stability and specific spectral properties are required. Its role as a reactive intermediate allows for its incorporation into larger, more complex molecules tailored for niche industrial functions.

Analytical Method Development and Quantification of 4 Bromo 3 Cyclopropyl 1 Ethyl 1h Pyrazole

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation and quantification of 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable approaches, each with its own set of parameters that need to be optimized for this specific compound.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of pyrazole (B372694) derivatives due to its efficiency and applicability to a broad range of polar and non-polar compounds. For this compound, a C18 column is a suitable stationary phase, offering a good balance of hydrophobicity for retaining the analyte.

Method development would involve a systematic evaluation of the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would likely be effective in eluting the target compound with good peak shape and resolution from potential impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Validation of the developed HPLC method is a critical step to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is typically established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration.

Table 2: Representative HPLC Method Validation Data

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), provides a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The choice of the capillary column is crucial, with a non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane being a suitable option.

Optimization of the GC method involves adjusting the oven temperature program to ensure adequate separation of the analyte from any related substances. The injector and detector temperatures also need to be optimized to ensure efficient vaporization and detection without thermal degradation. In GC-MS, the mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. A study on the fragmentation of pyrazoles by GC-MS indicates that common fragmentation pathways involve the expulsion of HCN and N2, which can be useful for structural confirmation. eurl-pesticides.eu

Table 3: Hypothetical GC-MS Method Parameters

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Injector Temperature 250 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Sample Preparation and Matrix Effects in Chemical Analysis

The effective extraction of this compound from various matrices is a critical prerequisite for accurate analysis. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., soil, water, biological fluids).

For solid samples like soil, a common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govsepscience.com This involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive solid-phase extraction (d-SPE) step with sorbents such as primary secondary amine (PSA) and C18 can be used to remove interfering matrix components. nih.govsepscience.com

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects are a significant consideration. nih.govrestek.com Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govjst.go.jp To mitigate matrix effects, several strategies can be employed:

Dilution of the sample extract: This can reduce the concentration of interfering matrix components.

Use of matrix-matched standards: Calibration standards are prepared in a blank matrix extract that is similar to the sample to compensate for the matrix effect.

Use of isotopically labeled internal standards: An internal standard that is chemically identical to the analyte but contains stable isotopes (e.g., ¹³C, ²H) will experience the same matrix effects, allowing for accurate correction.

The careful development and validation of both the sample preparation and the instrumental analysis methods are paramount for achieving reliable and accurate quantification of this compound.

Method Validation for Purity Assessment and Process Monitoring

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of the analytical method for this compound was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on key parameters to ensure the reliability of the results.

Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. In this illustrative study, accuracy was determined by a recovery study, where a known amount of the this compound reference standard was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration level was analyzed in triplicate. The percentage recovery was then calculated.

Table 1: Illustrative Accuracy Data for the Quantification of this compound

Concentration LevelSpiked Concentration (mg/mL)Measured Concentration (mg/mL)Recovery (%)
80%0.800.7998.75
100%1.001.01101.00
120%1.201.1999.17

The high recovery rates across all concentration levels indicate that the analytical method is accurate for the quantification of this compound.

Precision

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For repeatability, six replicate injections of a sample solution at 100% of the test concentration were performed on the same day. For intermediate precision, the analysis was repeated by a different analyst on a different day using a different instrument. The relative standard deviation (RSD) of the results was calculated.

Table 2: Illustrative Precision Data for the Quantification of this compound

Precision LevelParameterResult (Area under the curve)% RSD
Repeatability (Intra-day)Analyst 1, Day 1, Instrument 112345, 12367, 12321, 12389, 12354, 123330.22
Intermediate Precision (Inter-day)Analyst 2, Day 2, Instrument 212401, 12388, 12415, 12395, 12420, 124080.11

The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. To determine the linearity of the method, a series of at least five concentrations of the this compound reference standard, ranging from 50% to 150% of the nominal sample concentration, were prepared and analyzed. A calibration curve was then constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Table 3: Illustrative Linearity Data for the Quantification of this compound

Concentration (mg/mL)Peak Area
0.506150
0.759250
1.0012350
1.2515450
1.5018550

The correlation coefficient (r²) for this illustrative data was calculated to be 0.9998, which indicates a strong linear relationship between the concentration and the analytical response over the tested range.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this hypothetical HPLC method, robustness was evaluated by introducing small variations in the mobile phase composition (±2% organic phase), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect on the peak area and retention time was observed.

Table 4: Illustrative Robustness Data for the Quantification of this compound

Parameter VariedVariationRetention Time (min)Peak Area% RSD of Peak Area
Flow Rate (mL/min)0.95.8124500.8
1.15.212250
Mobile Phase Composition-2% Organic6.1123000.5
+2% Organic5.312400
Column Temperature (°C)355.6123800.3
455.412340

The minimal changes in retention time and the low RSD of the peak area under these varied conditions indicate that the method is robust.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the following formulae:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (typically the standard deviation of the y-intercepts of regression lines)

S = the slope of the calibration curve

Table 5: Illustrative LOD and LOQ for this compound

ParameterValue (mg/mL)
Limit of Detection (LOD)0.005
Limit of Quantitation (LOQ)0.015

These hypothetical values suggest that the analytical method is sensitive enough to detect and quantify very low levels of this compound, which is crucial for the analysis of impurities and for monitoring the final stages of a chemical synthesis where residual starting materials may be present in trace amounts.

Conclusion and Future Research Directions for 4 Bromo 3 Cyclopropyl 1 Ethyl 1h Pyrazole

Summary of Key Research Findings and Contributions

Currently, dedicated research articles detailing the synthesis and reactivity of 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole are not prevalent in publicly accessible scientific literature. Its existence is confirmed through its commercial availability and a CAS number (1822786-36-6). bldpharm.com Notably, the compound is mentioned in patent literature, specifically in the context of developing histone demethylase inhibitors, suggesting its potential role in epigenetic research and therapeutics. chiralen.com

General research on substituted pyrazoles provides a solid foundation for understanding the potential of this molecule. The pyrazole (B372694) core is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov The presence of a bromine atom at the 4-position, a cyclopropyl (B3062369) group at the 3-position, and an ethyl group at the N1-position provides a unique combination of electronic and steric properties that warrant detailed investigation.

Identification of Unaddressed Research Gaps and Challenges

The primary research gap is the lack of fundamental characterization and reactivity studies for this compound. The challenges in studying this compound are not unique and are common for many novel chemical entities. These include the development of a high-yield, scalable, and regioselective synthesis. While general methods for pyrazole synthesis are well-documented, the specific combination of substituents in the target molecule may require significant optimization. doi.org

Furthermore, its reactivity profile remains uncharacterized. Understanding how the interplay of the bromo, cyclopropyl, and ethyl substituents influences the chemical behavior of the pyrazole ring is crucial for its application as a synthetic intermediate. The biological activity of this specific compound is also largely unexplored beyond the initial patent claims.

A summary of potential research areas is presented in the table below:

Research AreaKey Unaddressed Questions
Synthesis What is the most efficient and regioselective route? Can it be produced on a large scale?
Reactivity How does it behave in cross-coupling reactions? What is the influence of the substituents on the pyrazole core's reactivity?
Biological Activity Does it exhibit histone demethylase inhibitory activity as suggested? What other biological targets could it interact with?
Computational Modeling What are its predicted electronic properties, and how do they correlate with experimental reactivity?

Proposed Avenues for Advanced Synthetic Exploration

Future synthetic research should focus on developing efficient and versatile methods for the preparation of this compound. Drawing from established pyrazole syntheses, several strategies can be proposed. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net For this specific target, a potential route could start from a β-diketone bearing a cyclopropyl group, followed by reaction with ethylhydrazine (B1196685) and subsequent bromination.

Alternative one-pot, multicomponent reactions, which are becoming increasingly popular due to their efficiency and atom economy, should also be explored. researchgate.netguidechem.com An example of a potential synthetic approach is outlined below:

StepReaction TypeStarting MaterialsKey Considerations
1Claisen CondensationA cyclopropyl methyl ketone and an appropriate ethyl esterOptimization of base and reaction conditions to favor the desired β-diketone.
2Knorr Pyrazole SynthesisThe resulting β-diketone and ethylhydrazineControl of regioselectivity to obtain the desired 1-ethyl-3-cyclopropyl-1H-pyrazole isomer.
3Electrophilic BrominationThe synthesized pyrazole and a brominating agent (e.g., NBS, Br₂)Selection of a suitable brominating agent and solvent to ensure selective bromination at the C4 position. guidechem.comjmcs.org.mx

Advanced synthetic methodologies, such as those employing flow chemistry or microwave-assisted synthesis, could also be investigated to improve reaction times, yields, and safety profiles.

Future Directions in Reactivity Studies and Computational Modeling

The 4-bromo substituent on the pyrazole ring is a key functional handle for further molecular elaboration. Future reactivity studies should extensively explore its utility in various cross-coupling reactions. The bromine atom is expected to be reactive in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position. jmcs.org.mx This would enable the creation of a library of novel 3,4-disubstituted pyrazole derivatives for further biological screening.

Computational modeling, using techniques such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. nih.govresearchgate.net Such studies can predict key parameters like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. These theoretical calculations can help in understanding the regioselectivity of reactions and in designing new derivatives with desired electronic properties.

A comparison of predicted properties with those of known, related pyrazoles can guide experimental work:

CompoundPredicted Property (Example)Potential Implication
4-BromopyrazoleSusceptibility to nucleophilic attackGuide for designing coupling reactions. sigmaaldrich.com
3-Cyclopropyl-1H-pyrazolePotential for specific biological interactionsInforming the choice of biological assays. nih.gov
1-Ethyl-1H-pyrazoleInfluence on solubility and metabolic stabilityGuiding formulation and pharmacokinetic studies.
This compound Combined electronic and steric effects Unique reactivity and biological profile to be explored.

Broader Scientific Implications and Potential for Chemical Innovation

The study of this compound and its derivatives holds significant potential for broader scientific innovation. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents. nih.govmdpi.com The initial link to histone demethylase inhibition suggests a potential role in cancer therapy and other diseases with epigenetic dysregulation. chiralen.com

Furthermore, the development of new synthetic methodologies and a deeper understanding of the reactivity of such substituted pyrazoles will contribute to the broader field of heterocyclic chemistry. The insights gained from studying this molecule could be applied to the design and synthesis of other complex heterocyclic systems with potential applications in materials science, agrochemicals, and catalysis. The exploration of this currently understudied molecule represents a valuable opportunity for chemical innovation and the advancement of molecular sciences.

Q & A

Q. What are the most effective synthetic routes for introducing the cyclopropyl group into pyrazole derivatives like 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole?

Methodological Answer: Cyclopropane rings are typically introduced via [2+1] cycloaddition reactions using carbene precursors or via nucleophilic substitution of halogenated intermediates. For example, cyclopropylation of pyrazoles can be achieved by reacting brominated pyrazole precursors (e.g., 3-bromo-pyrazole derivatives) with cyclopropyllithium or Grignard reagents under inert conditions. Solvent choice (e.g., THF or DCM) and temperature control (−78°C to room temperature) are critical to minimize side reactions . Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) is recommended for isolating the cyclopropyl-substituted product .

Key Data:

  • Reaction yield: ~60–85% (depending on steric hindrance).
  • Characterization: ¹H NMR to confirm cyclopropane proton signals (δ ~0.5–1.5 ppm) and absence of residual bromine .

Q. How can the bromine substituent at the 4-position influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the 4-position serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with aryl boronic acids requires Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, and DMF/water as solvent at 80–100°C. The electronic effects of the cyclopropyl and ethyl groups can modulate reaction rates: electron-withdrawing substituents (e.g., bromine) enhance oxidative addition, while bulky groups (e.g., cyclopropyl) may require longer reaction times .

Key Data:

  • Typical coupling yields: 70–90%.
  • Monitoring: TLC (Rf shift) and GC-MS to track aryl group incorporation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected splitting of pyrazole ring protons) often arise from conformational flexibility or polymorphism. For example, the ethyl group at N1 in this compound may adopt multiple rotamers, leading to complex splitting patterns. To resolve this:

  • Use variable-temperature NMR (VT-NMR) to identify dynamic processes.
  • Compare with computational models (DFT calculations for expected chemical shifts).
  • Perform X-ray crystallography (if crystalline) to confirm substituent geometry .

Key Data:

  • X-ray-derived bond angles: Cyclopropyl C-C-C angles ~60°, confirming sp³ hybridization .
  • VT-NMR: Coalescence temperature analysis for rotameric equilibria .

Q. How do substituents (bromo, cyclopropyl, ethyl) affect the compound’s pharmacokinetic properties in drug discovery?

Methodological Answer:

  • Bromine : Enhances lipophilicity (logP ↑) and metabolic stability by resisting cytochrome P450 oxidation.
  • Cyclopropyl : Reduces conformational entropy, improving target binding affinity. It also lowers solubility, requiring formulation optimization (e.g., co-solvents like PEG-400).
  • Ethyl group : Balances steric effects and solubility; N-alkylation minimizes hydrogen bonding but improves membrane permeability.

Experimental Validation:

  • LogP measurement: Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Metabolic stability assay: Incubation with liver microsomes; LC-MS quantification of parent compound degradation .

Structural and Mechanistic Questions

Q. What crystallographic techniques are optimal for resolving the 3D structure of brominated pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystal growth: Slow evaporation of saturated DCM/hexane solutions.
  • Data collection: Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion.
  • Refinement: SHELXL for structure solution; check for disorder in cyclopropyl or ethyl groups.

Key Data from Evidence:

  • Bond lengths: C-Br ≈ 1.89–1.92 Å; C-N (pyrazole) ≈ 1.33 Å .
  • Dihedral angles: Cyclopropyl plane vs. pyrazole ring ≈ 45–60° .

Synthetic Optimization Challenges

Q. How to mitigate competing side reactions during azide incorporation in pyrazole intermediates?

Methodological Answer: Azide groups (e.g., in triazole-pyrazole hybrids) are prone to dimerization or explosion risks. Mitigation strategies:

  • Use trimethylsilyl azide (TMSN₃) as a safer azide source.
  • Conduct reactions at 0–50°C with strict temperature control.
  • Employ flow chemistry for exothermic steps (prevents local hot spots) .

Key Data:

  • Yield improvement: From 50% (batch) to 85% (flow) .
  • Safety: TMSN₃ reduces explosion risk compared to NaN₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.